molecular formula C23H19NO3 B054917 S(alpha)-Methyl-6-(2-quinolinylmethoxy)-2-naphthaleneacetic acid CAS No. 123016-21-7

S(alpha)-Methyl-6-(2-quinolinylmethoxy)-2-naphthaleneacetic acid

Katalognummer B054917
CAS-Nummer: 123016-21-7
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: QWFAMXAVDCZEBZ-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S(alpha)-Methyl-6-(2-quinolinylmethoxy)-2-naphthaleneacetic acid, commonly known as MQLNA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory and analgesic properties.

Wirkmechanismus

The mechanism of action of MQLNA involves the inhibition of the activity of COX-2 and the production of pro-inflammatory cytokines and chemokines. MQLNA binds to the active site of COX-2 and inhibits its activity, thereby reducing the production of prostaglandins. MQLNA also inhibits the activity of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines.

Biochemische Und Physiologische Effekte

MQLNA has been found to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been found to exhibit anti-cancer properties by inhibiting the proliferation of cancer cells. MQLNA has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in the serum and tissues of animals with inflammation. It has also been found to reduce the levels of prostaglandins in the serum and tissues of animals with inflammation and pain.

Vorteile Und Einschränkungen Für Laborexperimente

MQLNA has several advantages for lab experiments, including its ability to inhibit the activity of COX-2 and the production of pro-inflammatory cytokines and chemokines. However, MQLNA has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for the research on MQLNA, including:
1. Investigating the potential therapeutic applications of MQLNA in various inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
2. Investigating the potential anti-cancer properties of MQLNA in various types of cancer, such as breast cancer, prostate cancer, and lung cancer.
3. Developing more efficient synthesis methods for MQLNA to increase its yield and purity.
4. Investigating the potential side effects of MQLNA at high concentrations and identifying ways to minimize its toxicity.
5. Developing novel formulations of MQLNA to increase its solubility and bioavailability.
In conclusion, MQLNA is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory, analgesic, and anti-cancer properties and has been found to inhibit the activity of COX-2 and the production of pro-inflammatory cytokines and chemokines. There are several future directions for the research on MQLNA, including investigating its potential therapeutic applications in various diseases and developing more efficient synthesis methods and novel formulations.

Synthesemethoden

MQLNA can be synthesized through a multistep process, starting from 2-naphthol and 8-chloroquinoline. The first step involves the reaction of 2-naphthol with thionyl chloride to form 2-naphthyl chloride. This is followed by the reaction of 2-naphthyl chloride with 8-chloroquinoline in the presence of a base to form 2-(8-chloroquinolin-2-yl)phenol. The final step involves the reaction of 2-(8-chloroquinolin-2-yl)phenol with S-methylisothiourea hemisulfate to form MQLNA.

Wissenschaftliche Forschungsanwendungen

MQLNA has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. MQLNA has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.

Eigenschaften

CAS-Nummer

123016-21-7

Produktname

S(alpha)-Methyl-6-(2-quinolinylmethoxy)-2-naphthaleneacetic acid

Molekularformel

C23H19NO3

Molekulargewicht

357.4 g/mol

IUPAC-Name

(2S)-2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid

InChI

InChI=1S/C23H19NO3/c1-15(23(25)26)17-6-7-19-13-21(11-9-18(19)12-17)27-14-20-10-8-16-4-2-3-5-22(16)24-20/h2-13,15H,14H2,1H3,(H,25,26)/t15-/m0/s1

InChI-Schlüssel

QWFAMXAVDCZEBZ-HNNXBMFYSA-N

Isomerische SMILES

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O

SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O

Kanonische SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O

Synonyme

S(alpha)-methyl-6-(2-quinolinylmethoxy)-2-naphthaleneacetic acid
WY 50295
WY 50295K
WY-50295 tromethamine salt
WY-50295K
WY50295K

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.